REACTION_SMILES
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[NH2:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[s:9][c:10]3[c:11]([n:12]2)[cH:13][cH:14][c:15]([CH3:17])[cH:16]3)[cH:6][cH:7]1.[OH2:29].[c:18]1([CH3:28])[cH:19][cH:20][c:21]([S:24](=[O:25])(=[O:26])[Cl:27])[cH:22][cH:23]1.[cH:30]1[cH:31][cH:32][n:33][cH:34][cH:35]1>>[NH:1]([c:2]1[cH:3][cH:4][c:5](-[c:8]2[s:9][c:10]3[c:11]([n:12]2)[cH:13][cH:14][c:15]([CH3:17])[cH:16]3)[cH:6][cH:7]1)[S:24]([c:21]1[cH:20][cH:19][c:18]([CH3:28])[cH:23][cH:22]1)(=[O:25])=[O:26]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc2nc(-c3ccc(N)cc3)sc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)Cl)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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Cc1ccc(S(=O)(=O)Nc2ccc(-c3nc4ccc(C)cc4s3)cc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |